molecular formula C15H11NOS B1270550 4,5-Diphenyl-4-oxazoline-2-thione CAS No. 6670-13-9

4,5-Diphenyl-4-oxazoline-2-thione

Cat. No. B1270550
CAS RN: 6670-13-9
M. Wt: 253.32 g/mol
InChI Key: NYQSTRUSYDZNHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,5-Diphenyl-4-oxazoline-2-thione involves the reaction of 2-imino-1,2-diphenylethanone with sodium in ether, followed by the addition of carbon disulfide, leading to the formation of 4-oxazoline-2-thiones. Another method includes recyclization under the influence of amines, resulting in 1-substituted 4,5-diphenyl-4-imidazolin-2-ones and -2-thiones (Mehrotra, Singh, & Roy, 1985); (Kalcheva & Tsvetanska, 1981).

Molecular Structure Analysis

The molecular structure of 4,5-Diphenyl-4-oxazoline-2-thione has been determined through various spectroscopic and crystallographic studies. For example, X-ray crystallography has been used to establish the structure of related oxazoline compounds, providing insight into the spatial arrangement of the phenyl groups and the oxazoline ring (Puranik & Tavale, 1992).

Chemical Reactions and Properties

This compound undergoes recyclization to form imidazolin-2-ones and -2-thiones under the influence of primary amines. It also reacts with hydrazine hydrate to produce tetrahydro-1,2,4-triazin-3-one, showcasing its reactivity and potential for further chemical transformations (Kalcheva & Tsvetanska, 1981).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are crucial for understanding the behavior of 4,5-Diphenyl-4-oxazoline-2-thione in various environments and applications. Studies focusing on crystalline structure provide insights into its stability and reactivity (Puranik & Tavale, 1992).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents and behavior under various conditions, highlight the versatility of 4,5-Diphenyl-4-oxazoline-2-thione. Its ability to undergo recyclization and react with amines to form various derivatives is of particular interest for synthetic chemistry (Kalcheva & Tsvetanska, 1981).

Scientific Research Applications

Recyclization and Synthesis

  • 4,5-Diphenyl-4-oxazoline-2-thione is involved in recyclization processes, transforming into 1-substituted 4,5-diphenyl-4-imidazolin-2-ones and -2-thiones under the influence of primary amines. This is significant in the synthesis of various heterocyclic compounds (Kalcheva & Tsvetanska, 1981).
  • It also participates in cyclization reactions, forming 3,4,5-trisubstituted 4-oxazoline-2-thiones and 2-ones, which are key intermediates in the synthesis of diverse organic compounds (Mehrotra, Singh, & Roy, 1985).

Coordination Chemistry and Organic Syntheses

  • 4,5-Dihydro-1,3-oxazole ligands, such as 4,5-diphenyl-4-oxazoline-2-thione, are utilized as chiral auxiliaries in transition metal-catalyzed asymmetric organic syntheses. Their versatility in ligand design and synthesis from readily available precursors makes them valuable in coordination chemistry (Gómez, Muller, & Rocamora, 1999).

Biomedical Polymer Research

  • Poly(2-alkenyl-2-oxazoline)s, including derivatives of 4,5-diphenyl-4-oxazoline-2-thione, show potential in various biomedical applications such as drug delivery systems, peptide conjugates, or gene delivery. Their biocompatibility and immunomodulative properties have been a focus in ex vivo and in vitro studies (Kroneková et al., 2016).

Synthesis of Novel Compounds

  • The compound plays a role in the synthesis of new derivatives like benzothiophenes, isothiazoles, and 1,2,3-dithiazoles, highlighting its versatility in organic chemistry and potential applications in creating novel compounds with varied functional applications (Emayan et al., 1997).

Reaction Mechanisms and Structural Analysis

  • Its reaction mechanisms and structural analysis contribute to the understanding of complex chemical processes, aiding in the advancement of organic chemistry and material sciences (Kumamoto, Nagaoka, & Mukaiyama, 1966).

Safety And Hazards

4,5-Diphenyl-4-oxazoline-2-thione is harmful by inhalation, in contact with skin, and if swallowed . It’s recommended to wash face, hands, and any exposed skin thoroughly after handling .

Future Directions

The future directions of research on 4,5-Diphenyl-4-oxazoline-2-thione could involve further investigation of its coordination chemistry, wide industrial applications, and biological activities . More studies are needed to understand its mechanism of action and potential uses.

properties

IUPAC Name

4,5-diphenyl-3H-1,3-oxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NOS/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12/h1-10H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQSTRUSYDZNHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=S)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90216850
Record name 4,5-Diphenyl-4-oxazoline-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90216850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Diphenyl-4-oxazoline-2-thione

CAS RN

6670-13-9
Record name 4,5-Diphenyl-2(3H)-oxazolethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6670-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Diphenyl-4-oxazoline-2-thione
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Diphenyl-4-oxazoline-2-thione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-diphenyl-4-oxazoline-2-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.008
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
T Kumamoto, T Nagaoka… - Bulletin of the Chemical …, 1966 - academic.oup.com
BULLETIN OF THE CHEMICAL SOCIETY OF JAPAN VOL. 39 1765-1767 (1966) The Reaction of 2-Cyclohexylimino-3-cyclohexyl-4,5-diphenyl-4 Page 1 August, 1966] The Reaction of …
Number of citations: 3 academic.oup.com
J LI, C WEI, L QIU, C MA - … Sciences: X-ray Structure Analysis Online, 2007 - jstage.jst.go.jp
The title complex,[Sn (C6H5) 3 (C15H10NOS)], was synthesized by a reaction of the heterocyclic ligand and triphenyltin chloride in benzene. The crystal structure was determined by …
Number of citations: 1 www.jstage.jst.go.jp
KN Mehrotra, IS Singh, J Roy - Bulletin of the Chemical Society of …, 1985 - journal.csj.jp
The reaction of 2-imino-1,2-diphenylethanone with sodium in ether and subsequent addition of carbon disulfide or ethyl chloroformate resulted in the formation of 3,4,5-trisubstituted 4-…
Number of citations: 16 www.journal.csj.jp
N II - jlc.jst.go.jp
Scheme bottomed flask, fitted with a condenser, a mercury trap and a pressure-equalizing addition funnel, with stirring under a nitrogen atmosphere. A solution of imino ketone (2g) in …
Number of citations: 0 jlc.jst.go.jp
JK Li, RF Zhang, CL Ma - Acta Crystallographica Section E: Structure …, 2005 - scripts.iucr.org
The mononuclear title complex, [Sn(CH3)3(C15H10NOS)], features a distorted C3S tetrahedral geometry for Sn with some of the distortion ascribed to an intramolecular Sn⋯N …
Number of citations: 4 scripts.iucr.org
J Chmielowiec - Analytical Chemistry, 1983 - ACS Publications
Aprotic dipolar solvents were used as eluent additives for moderating silica surface. The absolute and relative reten-tions were controlled by both additive type and concentration. The …
Number of citations: 23 pubs.acs.org
O Chloride, SCVD Moiety, EIE Interphases - Analytical Sciences, 2007 - Springer
Announcements Page 1 2007 July 11 – 13 (Tsukuba, Japan) 1st NIMS Conference on Recent Breakthroughs in Materials Science and Technology. Contact: Secretariat, National …
Number of citations: 0 link.springer.com

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